molecular formula C26H36O18 B12848040 Man2Ac3Ac4Ac6Ac(a1-4)Man2Ac3Ac6Ac

Man2Ac3Ac4Ac6Ac(a1-4)Man2Ac3Ac6Ac

Cat. No.: B12848040
M. Wt: 636.6 g/mol
InChI Key: QBBPOGFLHMTZQB-NOVVABEDSA-N
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Description

The compound “Man2Ac3Ac4Ac6Ac(a1-4)Man2Ac3Ac6Ac” is a complex carbohydrate derivative It consists of multiple mannose units that are acetylated at various positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Man2Ac3Ac4Ac6Ac(a1-4)Man2Ac3Ac6Ac” involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and acetylation. The general synthetic route can be summarized as follows:

    Protection of Hydroxyl Groups: The hydroxyl groups of mannose are protected using protecting groups such as benzyl or silyl groups to prevent unwanted reactions.

    Glycosylation: The protected mannose units are linked together through glycosidic bonds using glycosyl donors and acceptors under the influence of a catalyst such as silver triflate or boron trifluoride etherate.

    Deprotection: The protecting groups are removed using specific reagents like hydrogenation for benzyl groups or fluoride ions for silyl groups.

    Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl or carboxyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups or reduce acetyl groups to alcohols.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with new functional groups replacing the acetyl groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Carbohydrates: Used as a building block for synthesizing more complex carbohydrate structures.

    Study of Glycosylation Reactions: Helps in understanding the mechanisms and kinetics of glycosylation.

Biology

    Cell Surface Interactions: Investigated for its role in cell-cell interactions and signaling due to its carbohydrate nature.

    Glycoprotein Research: Used in the study of glycoproteins and their functions in biological systems.

Medicine

    Drug Delivery: Explored for its potential in targeted drug delivery systems due to its ability to interact with specific cell receptors.

    Vaccine Development: Studied for its use in developing carbohydrate-based vaccines.

Industry

    Biomaterials: Used in the development of biomaterials for medical implants and tissue engineering.

    Food Industry: Investigated for its potential as a food additive or preservative.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific carbohydrate-binding proteins, such as lectins. These interactions can influence cell signaling pathways, immune responses, and other biological processes. The molecular targets include cell surface receptors and enzymes involved in carbohydrate metabolism.

Comparison with Similar Compounds

Similar Compounds

    Mannose: A simple sugar that is a building block for more complex carbohydrates.

    Acetylated Mannose Derivatives: Compounds with similar acetylation patterns but different glycosidic linkages.

    Glycosylated Compounds: Other carbohydrates with glycosidic bonds and various functional groups.

Uniqueness

“Man2Ac3Ac4Ac6Ac(a1-4)Man2Ac3Ac6Ac” is unique due to its specific pattern of acetylation and glycosidic linkages, which confer distinct structural and functional properties. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

Molecular Formula

C26H36O18

Molecular Weight

636.6 g/mol

IUPAC Name

[(2R,3R,4S,5S)-4,5-diacetyloxy-6-hydroxy-3-[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C26H36O18/c1-10(27)35-8-17-20(21(38-13(4)30)23(25(34)42-17)40-15(6)32)44-26-24(41-16(7)33)22(39-14(5)31)19(37-12(3)29)18(43-26)9-36-11(2)28/h17-26,34H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23+,24+,25?,26-/m1/s1

InChI Key

QBBPOGFLHMTZQB-NOVVABEDSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2OC(=O)C)OC(=O)C)O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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